molecular formula C48H71N3O2 B12587406 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine CAS No. 583032-63-7

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine

Cat. No.: B12587406
CAS No.: 583032-63-7
M. Wt: 722.1 g/mol
InChI Key: QZKWALIMRJVPNL-UHFFFAOYSA-N
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Description

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is a complex organic compound that features a pyrazole ring substituted with pyridine and phenyl groups The phenyl groups are further substituted with tetradecyloxy chains, making this compound highly lipophilic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring through the cyclization of hydrazines with α,β-unsaturated ketones. The phenyl groups are then introduced via Suzuki coupling reactions, where tetradecyloxy-substituted phenylboronic acids react with the pyrazole intermediate under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a pyrazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in the presence of light.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is unique due to its combination of a pyrazole ring with pyridine and highly lipophilic tetradecyloxyphenyl groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

583032-63-7

Molecular Formula

C48H71N3O2

Molecular Weight

722.1 g/mol

IUPAC Name

2-[3,5-bis(4-tetradecoxyphenyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C48H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-39-52-44-34-30-42(31-35-44)46-41-47(51(50-46)48-29-25-26-38-49-48)43-32-36-45(37-33-43)53-40-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-38,41H,3-24,27-28,39-40H2,1-2H3

InChI Key

QZKWALIMRJVPNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCC

Origin of Product

United States

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